2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
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Overview
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This method provides a convenient route to the desired compound, which can then be further modified to introduce various substituents at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Nitration: This compound can be nitrated to form 3-nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Substitution: Various substituents can be introduced at the 3-position through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and Raney nickel. Major products formed from these reactions include 3-nitro derivatives and dechlorinated compounds.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules, including potential necroptosis inhibitors.
Material Science: The fused ring system provides stability, making it of interest for electrochemical properties as electrolytes for fuel cells and batteries.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets involved in necroptosis pathways, potentially inhibiting cell death processes . The exact molecular targets and pathways can vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde include other fused imidazole derivatives, such as:
What sets this compound apart is its specific chlorine substitution at the 2-position and the aldehyde group at the 3-position, which confer unique reactivity and potential for further functionalization.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)10-3-1-2-6(10)9-7/h4H,1-3H2 |
InChI Key |
KKGHVUGBXWJONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C=O)Cl |
Origin of Product |
United States |
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